molecular formula C7H5ClO B042229 3-Chlorobenzaldehyde CAS No. 587-04-2

3-Chlorobenzaldehyde

Cat. No. B042229
CAS RN: 587-04-2
M. Wt: 140.56 g/mol
InChI Key: SRWILAKSARHZPR-UHFFFAOYSA-N
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Description

3-Chlorobenzaldehyde is a clear, colorless to light yellow liquid . It is commonly used as a key building block in the synthesis of Schiff base ligands . It is also used as a medicine, dye intermediates, and specialty chemicals .


Synthesis Analysis

3-Chlorobenzaldehyde can be synthesized through the Wittig reaction . This reaction involves the addition of a phosphorus ylide to an aldehyde or ketone to form a double bond with the elimination of phosphine oxide .


Molecular Structure Analysis

The molecular formula of 3-Chlorobenzaldehyde is C7H5ClO . Its molecular weight is 140.57 g/mol . The SMILES string representation is [H]C(=O)c1cccc(Cl)c1 .


Chemical Reactions Analysis

3-Chlorobenzaldehyde can undergo the Cannizzaro reaction . This reaction involves a nucleophilic acyl substitution on an aldehyde, with the leaving group concurrently attacking another aldehyde .


Physical And Chemical Properties Analysis

3-Chlorobenzaldehyde has a boiling point of 213.5±0.0 °C at 760 mmHg . Its density is 1.2±0.1 g/cm3 . The refractive index is 1.585 . It has a flash point of 85.4±11.0 °C .

Scientific Research Applications

    Medicine

    • 3-Chlorobenzaldehyde is used in the field of medicine .
    • It is mainly used to produce medicine material and intermediate .

    Dye Intermediates

    • 3-Chlorobenzaldehyde is used in the production of dye intermediates .
    • It is mainly used to produce intermediate of acid mordant azurine-6B on dyestuff .

    Specialty Chemicals

    • 3-Chlorobenzaldehyde is used in the production of specialty chemicals .

    Synthesis of Schiff Base Ligands

    • 3-Chlorobenzaldehyde is commonly used as a key building block in the synthesis of Schiff base ligands .

    Production of Chloral Alcoholate

    • 3-Chlorobenzaldehyde is used in the production of chloral alcoholate .

    Production of Acid Mordant Azurine-6B

    • 3-Chlorobenzaldehyde is used in the production of acid mordant azurine-6B .

    Synthesis of Schiff Base Ligands

    • 3-Chlorobenzaldehyde is commonly used as a key building block in the synthesis of Schiff base ligands .

    Cannizzaro Reaction

    • 3-Chlorobenzaldehyde can be used in the Cannizzaro reaction .
    • The Cannizzaro reaction involves the base-induced disproportionation of an aldehyde lacking a hydrogen atom in the alpha position .

    Synthesis of 3-Chloro-4’-methylchalcone

    • 3-Chlorobenzaldehyde can be used in the synthesis of 3-Chloro-4’-methylchalcone .

    Cannizzaro Reaction

    • 3-Chlorobenzaldehyde can be used in the Cannizzaro reaction .
    • The Cannizzaro reaction involves the base-induced disproportionation of an aldehyde lacking a hydrogen atom in the alpha position .

Safety And Hazards

3-Chlorobenzaldehyde is combustible and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

3-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClO/c8-7-3-1-2-6(4-7)5-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWILAKSARHZPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074591
Record name Benzaldehyde, 3-chloro-
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Molecular Weight

140.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Chlorobenzaldehyde

CAS RN

587-04-2
Record name 3-Chlorobenzaldehyde
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Record name Benzaldehyde, 3-chloro-
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Record name 3-CHLOROBENZALDEHYDE
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Record name Benzaldehyde, 3-chloro-
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Record name Benzaldehyde, 3-chloro-
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Record name 3-chlorobenzaldehyde
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Record name 3-CHLOROBENZALDEHYDE
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Synthesis routes and methods

Procedure details

TiCl3/15% in H2O (200 ml) was added at room temperature to a solution of intermediate (6-c) (38 g) in THF (300 ml). The mixture was stirred at room temperature for 90 minutes. The mixture was poured out on ice, basified with K2CO3, filtered over celite, washed with ethyl acetate and decanted. The organic layer was dried, filtered and the solvent was evaporated. The residue was purified by column chromatography over silica gel (eluent: CH2Cl2/CH3OH/NH4OH 97/3/0.1 and 95/5/0.1), yielding 18.7 g (49%) of (±)-[2-amino-5-[4-chlorophenyl)hydroxy(1-methyl-1H-imidazol-5-yl)methyl]phenyl](3-chlorophenyl)methanone (interm. 6-d).
[Compound]
Name
TiCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediate ( 6-c )
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chlorobenzaldehyde
Reactant of Route 2
3-Chlorobenzaldehyde
Reactant of Route 3
3-Chlorobenzaldehyde
Reactant of Route 4
3-Chlorobenzaldehyde
Reactant of Route 5
3-Chlorobenzaldehyde
Reactant of Route 6
3-Chlorobenzaldehyde

Citations

For This Compound
1,480
Citations
RP Bakale, AH Pathan, GN Naik… - Applied …, 2014 - Wiley Online Library
A novel hydrazone, formed by the condensation of the hydrochloride salt of hydralazine with 3‐chlorobenzaldehyde, and its Co(II), Ni(II), Cu(II) and Zn(II) complexes have been …
Number of citations: 23 onlinelibrary.wiley.com
K Aksjonova, S Belyakov, E Liepinsh, A Boman… - …, 2012 - thieme-connect.com
… In summary, a simple and efficient procedure of directed ortho-lithiation of 3-chlorobenzaldehyde has been demonstrated to provide trisubstituted benzaldehydes regiospecifically. …
Number of citations: 5 www.thieme-connect.com
M Yusuf - Proceedings of The 5th Annual International Seminar …, 2019 - books.google.com
… of 3-chlorobenzaldehyde have been studied by ab initio method. 3-Chlorobenzaldehyde is an … This study focused to examine the acetalization of 3-chlorobenzaldehyde catalyzed by …
Number of citations: 1 www.google.com
G Ogruc Ildiz, J Konarska, R Fausto - The Journal of Chemical Physics, 2019 - pubs.aip.org
… of the cis and trans conformers in 3-chlorobenzaldehyde molecule was investigated first by … relative energy of the two conformers of 3-chlorobenzaldehyde, which, in consonance with …
Number of citations: 4 pubs.aip.org
GS Al-Obaidy, MF Mesher, KR Ibraheem - Drug Invention Today, 2020 - researchgate.net
… The reaction in ethanol of 4-aminoacetophenoneand 3-chlorobenzaldehyde resulted in the … reaction in ethanol of 4-aminoacetophenone and 3-chlorobenzaldehyde with molar ratio (1:1…
Number of citations: 1 www.researchgate.net
NS Chiu, JD Ewbank, M Askari, L Schäfer - Journal of Molecular Structure, 1979 - Elsevier
… The geometries of the trans and cis forms of 3-chlorobenzaldehyde (I and II, respectively) … )% trans and 36% cis for the vapor of 3-chlorobenzaldehyde at 120C. This result contradicts a …
Number of citations: 9 www.sciencedirect.com
W Zhong, W Zishen, Y Zhenhuan, H Qinghua - Transition Metal Chemistry, 1994 - Springer
The Schiff base (1) derived from 3-chlorobenzaldehyde and glycine, and its copper(II), zinc(II), cobalt(II) and nickel(II) complexes were prepared and characterized by elemental …
Number of citations: 17 link.springer.com
H Møllendal, S Gundersen, MA Tafipolsky… - Journal of Molecular …, 1998 - Elsevier
… The molecular structures of 2-chlorobenzaldehyde [1] and 3-chlorobenzaldehyde [2] have been determined by gas electron diffraction. In this work we are going to fulfil these series of …
Number of citations: 50 www.sciencedirect.com
J ZOU - Chinese Journal of Organic Chemistry, 1996 - sioc-journal.cn
In the presence of catalytic amount of hydrochloric acid, the Mannich reaction of 3-nitrobenzaldehyde (3-Chlorobenzaldehyde), aromatic amines and aromatic ketones can take place …
Number of citations: 1 sioc-journal.cn
EAE El-Helw, AI Hashem - Synthetic Communications, 2020 - Taylor & Francis
… The hydrazide obtained was condensed with 3-chlorobenzaldehyde, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, isatin, and dodecanoyl chloride to achieve the corresponding …
Number of citations: 26 www.tandfonline.com

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